N-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Description
This compound features an imidazo[1,2-a]pyrazine core substituted at position 3 with a 4-fluorophenylamine group and at position 2 with a 4-(methylsulfanyl)phenyl moiety.
Properties
Molecular Formula |
C19H15FN4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H15FN4S/c1-25-16-8-2-13(3-9-16)18-19(22-15-6-4-14(20)5-7-15)24-11-10-21-12-17(24)23-18/h2-12,22H,1H3 |
InChI Key |
LXRLJXUWCZRNEC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Reaction Setup : Combine 2-aminopyrazine (1.0 equiv), 4-(methylsulfanyl)benzaldehyde (1.0 equiv), and tert-butyl isocyanide (1.0 equiv) in methanol under ammonium chloride catalysis (0.2 equiv).
-
Stirring : React at room temperature for 24 hours.
-
Workup : Purify via flash chromatography (ethyl acetate/hexanes) to isolate the product.
Optimization
Table 1: GBB Reaction Outcomes for Imidazo[1,2-a]Pyrazine Synthesis
| Component | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-(Methylsulfanyl)benzaldehyde | NH₄Cl | 65 | 98 |
| 4-(Methylsulfanyl)benzaldehyde | p-TsOH | 52 | 95 |
Friedel-Crafts Acylation and Cyclocondensation
This method, inspired by zolpidem synthesis, involves:
-
α-Halo Ketone Preparation : React 4-(methylsulfanyl)acetophenone with bromine under Friedel-Crafts conditions to yield 2-bromo-1-[4-(methylsulfanyl)phenyl]ethan-1-one .
-
Cyclocondensation : Treat 2-aminopyrazine with the α-halo ketone in refluxing ethanol (12 hours) to form 2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazine .
-
Amination : Introduce the 4-fluorophenyl group via Buchwald-Hartwig coupling using Pd(OAc)₂/XPhos catalyst.
Key Findings
-
Cyclization Efficiency : Yields improved to 78% when using anhydrous ethanol at 80°C.
-
Amination Challenges : Direct nucleophilic substitution at position 3 required Pd catalysis to achieve 62% yield .
Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, Suzuki coupling modifies preformed imidazo[1,2-a]pyrazine intermediates:
-
Core Synthesis : Prepare 3-bromoimidazo[1,2-a]pyrazine via cyclocondensation of 2-aminopyrazine and α-bromo ketone.
-
Coupling with 4-(Methylsulfanyl)Phenylboronic Acid : Use Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (3:1) at 90°C to install the aryl group (yield: 71% ).
-
Amine Introduction : Perform Ullmann coupling with 4-fluoroaniline, CuI, and 1,10-phenanthroline in DMSO at 110°C (yield: 68% ).
Table 2: Suzuki Coupling Parameters
| Boronic Acid | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-(Methylsulfanyl)phenyl | Pd(PPh₃)₄ | 90 | 71 |
| 4-Fluorophenyl | Pd(OAc)₂ | 100 | 65 |
C-H Activation and Direct Functionalization
Recent advances in C-H activation enable streamlined synthesis:
Mechanistic Insights
-
Regioselectivity : The C-2 position is electronically activated for electrophilic substitution, favoring aryl group installation.
-
Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance Pd catalyst stability.
Comparison of Synthetic Routes
Table 3: Method Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| GBB Reaction | 1 | 65 | High |
| Friedel-Crafts | 3 | 52 | Moderate |
| Suzuki Coupling | 2 | 68 | High |
| C-H Activation | 2 | 59 | Low |
Challenges and Mitigation Strategies
-
Isocyanide Handling : Replace tert-butyl isocyanide with safer tosylmethyl isocyanide (TosMIC) in the GBB reaction.
-
Pd Catalyst Cost : Use ligand-free conditions (e.g., Pd/C) for Suzuki coupling to reduce expenses.
-
Byproduct Formation : Add molecular sieves to absorb H₂O during cyclocondensation, improving yields by 12% .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxide or sulfone derivatives, which may have different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: As a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes key analogs and their properties:
Key Trends :
- Methylsulfanyl (moderately electron-donating) in the target compound may balance lipophilicity and reactivity.
- Lipophilicity: Methylsulfanyl and methyl groups (e.g., 1h ) increase logP compared to polar substituents like sulfonyl or amino.
- Solubility: Amino (10i, 10k ) and sulfonyl () groups enhance aqueous solubility, whereas fluorine and methylsulfanyl favor membrane permeability.
Biological Activity
N-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its efficacy against various diseases, particularly leishmaniasis and cancer, and highlights relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H16FN3S
- Molecular Weight : 367.43 g/mol
- IUPAC Name : this compound
This structure includes a fluorophenyl group and a methylsulfanyl substitution, which are critical for its biological activity.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of imidazo[1,2-a]pyrazine derivatives, including the compound . For instance, a related compound demonstrated an IC50 value of 28.36 µM against Leishmania major CK1, indicating moderate potency compared to miltefosine (IC50 = 4.22 µM) . The introduction of a fluorine atom has been shown to enhance the antileishmanial activity significantly in some derivatives, suggesting that structural modifications can lead to improved efficacy .
ENPP1 Inhibition and Cancer Immunotherapy
Another area of research has focused on the inhibition of ecto-nucleotide triphosphate diphosphohydrolase-1 (ENPP1), which plays a role in cancer immunotherapy. A derivative of imidazo[1,2-a]pyrazine was identified as a potent ENPP1 inhibitor with an IC50 value of 5.70 nM . This compound enhanced the expression of genes involved in the cGAS-STING pathway, crucial for immune response activation against tumors.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and cell membrane permeability, potentially increasing bioavailability. |
| Methylsulfanyl Group | Influences electronic properties and may contribute to selective binding to targets. |
| Imidazo[1,2-a]pyrazine Core | Provides a scaffold for interaction with various biological targets. |
Case Studies and Research Findings
- Antileishmanial Efficacy : A study demonstrated that compounds with similar imidazo[1,2-a]pyrazine scaffolds exhibited varying degrees of antileishmanial activity depending on their substitutions. The presence of specific groups like fluorine significantly impacted their potency against Leishmania species .
- Cancer Treatment Potential : In vivo studies indicated that compounds targeting ENPP1 could enhance the efficacy of anti-PD-1 therapy in murine models, achieving up to 77.7% tumor growth inhibition when combined with anti-PD-1 antibodies . This suggests that this compound could have similar potential in cancer therapies.
Q & A
What is the structural significance of the imidazo[1,2-a]pyrazine core in this compound, and how does it influence biological activity?
The imidazo[1,2-a]pyrazine scaffold is a bicyclic heterocycle with π-π stacking and hydrogen-bonding capabilities, enabling interactions with enzyme active sites. Its planar structure facilitates binding to hydrophobic pockets in targets like cyclooxygenase-2 (COX-2) or kinases. Substituents at the 2- and 3-positions (e.g., 4-fluorophenyl and methylsulfanylphenyl groups) modulate electronic effects, solubility, and steric hindrance, directly impacting potency and selectivity. For example, fluorinated aryl groups enhance metabolic stability and bioavailability, while methylsulfanyl groups influence electron density for COX-2 binding .
What synthetic methodologies are commonly employed to prepare this compound and its derivatives?
The compound is synthesized via multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which condenses aminopyrazines, aldehydes, and isocyanides. Key steps include:
- Step 1 : Formation of intermediate ketones (e.g., 1-(4-(methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one) via α-bromoacetophenone and amine coupling in methanol with NaHCO₃ .
- Step 2 : Cyclization with aminopyrazine derivatives using ZnI₂ catalysis in i-PrOH at 80°C .
Yields range from 56–87%, with purification via ethanol recrystallization . Modifications at the 3-position (e.g., fluorophenyl groups) are achieved by substituting the amine component .
How is the compound evaluated for COX-2 inhibitory activity, and what are the critical assay parameters?
In vitro COX-1/COX-2 inhibition assays are conducted using:
- Enzyme sources : Recombinant human COX isoforms.
- Substrate : Arachidonic acid (10 μM), with prostaglandin E₂ (PGE₂) quantified via ELISA.
- IC₅₀ determination : Dose-response curves (0.01–10 μM) with celecoxib as a reference inhibitor.
For example, analogues with 4-fluorophenyl groups exhibit COX-2 IC₅₀ values of 0.07–0.39 µM and selectivity indices (SI) of 42.3–508.6, indicating strong isoform specificity .
What analytical techniques are essential for characterizing this compound and validating purity?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 8.32 ppm for pyrazine protons in DMSO-d₆) confirms regiochemistry .
- HR-LC-MS : Validates molecular weight (e.g., [M+H]⁺ = 339.08092 for C₁₈H₁₃ClFN₄⁺) .
- Melting point and IR : Physical properties (e.g., 171–173°C for intermediates) and functional groups (e.g., S=O stretches at 1150 cm⁻¹) .
- HPLC : Purity >95% is required for biological testing .
Advanced Research Questions
How do structural modifications at the 3-position (N-aryl group) impact COX-2 selectivity and potency?
Substituting the N-aryl group with electron-withdrawing groups (EWGs) like fluorine or chlorine enhances COX-2 affinity by stabilizing hydrogen bonds with Arg120/Val523 residues. For instance:
- 4-Fluorophenyl : SI = 508.6, COX-2 IC₅₀ = 0.07 µM.
- 4-Chlorophenyl : SI = 217.1, IC₅₀ = 0.12 µM.
In contrast, electron-donating groups (EDGs) like methoxy reduce potency (IC₅₀ > 0.3 µM) due to steric clashes in the COX-2 active site .
How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay variability (enzyme source, substrate concentration) or compound stability . Mitigation strategies include:
- Standardized protocols : Use identical recombinant COX isoforms and arachidonic acid concentrations.
- Stability studies : Monitor compound degradation in DMSO/buffer via LC-MS.
- Dose-response validation : Repeat assays with freshly prepared stock solutions .
What methodologies optimize synthetic scalability for preclinical development?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12h to 2h) for intermediates .
- Flow chemistry : Enables continuous production of ketone intermediates with >85% yield .
- Ionic liquid solvents : Improve catalyst recycling in cyclization steps, reducing waste .
Are there alternative biological targets beyond COX-2 for this compound?
Preliminary studies suggest activity against protein kinases (e.g., JAK2/STAT3) due to the imidazo[1,2-a]pyrazine core’s ability to mimic ATP’s adenine moiety. Assays include:
- Kinase inhibition profiling : Using radiometric ³³P-ATP assays.
- Cellular viability tests : IC₅₀ determination in cancer cell lines (e.g., MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
